3,4-Dihydro-2H-naphtho[2,3-b][1,4]dioxepine
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Overview
Description
3,4-Dihydro-2H-naphtho[2,3-b][1,4]dioxepine is a heterocyclic compound that features a fused ring system consisting of a naphthalene moiety and a dioxepine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydro-2H-naphtho[2,3-b][1,4]dioxepine can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, a one-pot three-component condensation of 2-hydroxy-1,4-naphthoquinone, aromatic amines, and formaldehyde in glycerol at 50°C has been reported . This method is environmentally benign and offers high yields, operational simplicity, and easy workup.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of green chemistry and efficient catalytic processes are likely to be employed. The use of ionic liquids and other eco-friendly solvents can enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydro-2H-naphtho[2,3-b][1,4]dioxepine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of reactive sites within the molecule.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the naphthalene ring, often using reagents like sodium hydride or lithium diisopropylamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce dihydro derivatives .
Scientific Research Applications
3,4-Dihydro-2H-naphtho[2,3-b][1,4]dioxepine has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as dye-sensitized solar cells.
Mechanism of Action
The mechanism of action of 3,4-Dihydro-2H-naphtho[2,3-b][1,4]dioxepine involves its interaction with specific molecular targets and pathways. For instance, in dye-sensitized solar cells, the compound acts as a counter electrode, facilitating electron transfer and enhancing photovoltaic efficiency . In biological systems, its mechanism may involve the inhibition of specific enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
3,4-Dihydro-2H-naphtho[2,3-b][1,4]dioxepine can be compared with other similar compounds, such as:
3,4-Dihydro-2H-naphtho[2,3-e][1,3]oxazine: This compound also features a fused ring system and exhibits similar biological activities.
Poly(3,3-dibenzyl-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine): Used in dye-sensitized solar cells, this compound shares structural similarities and applications in materials science.
The uniqueness of this compound lies in its specific ring fusion and the resulting electronic properties, which make it suitable for a wide range of applications.
Properties
CAS No. |
64856-49-1 |
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Molecular Formula |
C13H12O2 |
Molecular Weight |
200.23 g/mol |
IUPAC Name |
3,4-dihydro-2H-benzo[h][1,5]benzodioxepine |
InChI |
InChI=1S/C13H12O2/c1-2-5-11-9-13-12(8-10(11)4-1)14-6-3-7-15-13/h1-2,4-5,8-9H,3,6-7H2 |
InChI Key |
ROHOFQFJVHTIPB-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=CC3=CC=CC=C3C=C2OC1 |
Origin of Product |
United States |
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